Arg-Pro-Pro-Gly-Phe-Ser-Pro is a biologically active peptide fragment derived from the larger peptide hormone bradykinin. [, , ] It is a naturally occurring kinin degradation product formed primarily by the action of angiotensin-converting enzyme (ACE). [, , , ] This heptapeptide is found in various tissues and body fluids, including the lung, liver, kidney, and plasma. [, , ] Arg-Pro-Pro-Gly-Phe-Ser-Pro plays a role in scientific research as a tool to study bradykinin metabolism and investigate the specificity of enzymes involved in kinin degradation pathways. [, , , , ]
Bradykinin is produced from kininogen through the action of kallikrein. The cleavage of bradykinin can yield various fragments, among which Bradykinin Fragment 1-7 is notable for its distinct effects on the cardiovascular system and its interaction with different receptors. This fragment can also be formed through the action of enzymes such as angiotensin-converting enzyme, which degrades bradykinin into smaller peptides .
Bradykinin Fragment 1-7 is classified as a bioactive peptide. It belongs to the broader category of kinins, which are peptides that mediate inflammatory responses and regulate blood pressure. Specifically, it can be categorized under kinin fragments that exhibit biological activity independent of traditional kinin receptors .
Bradykinin Fragment 1-7 can be synthesized using several methods, including:
The solid-phase synthesis method requires careful selection of protecting groups for amino acids to prevent unwanted reactions during synthesis. The final product is usually purified using high-performance liquid chromatography to ensure high purity and yield .
Bradykinin Fragment 1-7 consists of the following amino acid sequence: Arg-Pro-Pro-Gly-Phe-Ser-Pro. Its structure is characterized by a linear arrangement of these seven amino acids, which contributes to its biological activity.
The molecular formula for Bradykinin Fragment 1-7 is C₃₉H₅₃N₉O₉P. The molecular weight is approximately 931.13 g/mol. Its structure allows it to interact with various receptors in the body, influencing physiological responses such as vasodilation and inflammation .
Bradykinin Fragment 1-7 participates in several biochemical reactions:
The stability and reactivity of Bradykinin Fragment 1-7 are influenced by factors such as pH and temperature, which can affect its degradation rate and activity in physiological systems .
Bradykinin Fragment 1-7 exerts its effects primarily through interactions with kinin receptors (B2 receptor) and possibly other non-classical pathways. It enhances nitric oxide production and promotes vasodilation, contributing to its hypotensive effects.
Studies have shown that Bradykinin Fragment 1-7 can modulate intracellular signaling pathways involving calcium ion influx and phosphoinositide turnover, which are crucial for its vasodilatory actions .
Bradykinin Fragment 1-7 is typically a white to off-white powder. It is soluble in water and has a relatively low melting point due to its peptide nature.
Relevant data indicate that Bradykinin Fragment 1-7 retains biological activity under physiological conditions but may require protective formulations for storage and use .
Bradykinin Fragment 1-7 has several scientific applications:
Research continues into its role in modulating inflammatory responses and potential applications in metabolic disorders .
Bradykinin Fragment 1-7 (Arg-Pro-Pro-Gly-Phe-Ser-Pro) is generated primarily through the proteolytic processing of the full-length nonapeptide bradykinin (BK 1-9; Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). This cleavage is catalyzed by specific endopeptidases that target the Phe⁷-Ser⁸ bond of BK 1-9. Key enzymes implicated in this process include angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP, neprilysin). In PC12 cells (a model of neuronal chromaffin cells), BK 1-9 degradation occurs with a half-life of 48 minutes, yielding BK 1-7 and BK 1-5 as predominant metabolites. This cleavage is significantly attenuated (85% reduction) by the ACE inhibitor ramiprilat, confirming ACE's central role [1]. Endopeptidase-mediated hydrolysis is tissue-specific; for example, renal proximal tubules express NEP, which contributes to BK 1-7 generation alongside ACE [5] [9].
Kininases—a class of peptidases specializing in kinin metabolism—orchestrate the in vivo production of BK 1-7. ACE (kininase II) is the dominant regulator, with its C-terminal catalytic domain preferentially hydrolyzing BK 1-9 to BK 1-7. Studies using domain-specific ACE inhibitors reveal that C-domain blockade alone reduces BK degradation by ~50%, while dual C/N-domain inhibition achieves >80% suppression. This highlights the hierarchical contribution of ACE domains to BK 1-7 biogenesis [3]. Beyond ACE, carboxypeptidase N (CPN, kininase I) trims the C-terminal Arg⁹ of BK 1-9 to yield des-Arg⁹-bradykinin, which is further processed by endopeptidases to BK 1-7. In vivo data from rat kidneys show that ACE inhibition increases renal BK 1-9 levels 2-fold while altering the BK 1-7/BK 1-9 ratio, confirming kininases' physiological role in fragment dynamics [5] [9].
The balance between BK 1-7 production and degradation is modulated by competing enzymes:
Table 1: Enzymes Regulating Bradykinin Fragment 1-7 Homeostasis
Enzyme | Class | Action on BK Pathway | Primary Inhibitors |
---|---|---|---|
ACE (C-domain) | Metallopeptidase | Cleaves BK 1-9 → BK 1-7 | Ramiprilat, Lisinopril |
ACE (N-domain) | Metallopeptidase | Degrades BK 1-7 → BK 1-5 | RXP 407 |
Neutral Endopeptidase | Metallopeptidase | Competes with ACE; cleaves BK 1-9 → BK 1-4 | Sacubitril, Thiorphan |
Carboxypeptidase N | Carboxypeptidase | Generates des-Arg⁹-BK from BK 1-9 | Potato tuber carboxypeptidase |
Table 2: Tissue Distribution of Bradykinin Fragment 1-7
Tissue | BK 1-7 Concentration | BK 1-9 Concentration | Primary Metabolic Route |
---|---|---|---|
Kidney Cortex | 70 fmol/g | 100 fmol/g | ACE-dependent cleavage |
Brain | 340 fmol/g | 300 fmol/g | NEP/ACE interplay |
Lung | 160 fmol/g | 150 fmol/g | ACE-dominated |
PC12 Cells (supernatant) | 35 pg·h⁻¹·mg⁻¹ protein | Not detected | Kininase-selective degradation |
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